An In-depth Technical Guide to 1-(4-Bromophenyl)cycloheptane-1-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Bromophenyl)cycloheptane-1-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)cycloheptane-1-carbonitrile. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this compound for research and development purposes.
Introduction: A Scaffold of Interest in Medicinal Chemistry
1-(4-Bromophenyl)cycloheptane-1-carbonitrile is a substituted cycloalkanecarbonitrile featuring a bromophenyl group attached to a seven-membered carbocyclic ring. This unique combination of a lipophilic cycloheptyl group, a reactive bromophenyl moiety, and a versatile nitrile functional group makes it a compound of significant interest in medicinal chemistry and organic synthesis. The bromophenyl group serves as a key handle for diversification through various cross-coupling reactions, allowing for the exploration of a broad chemical space in drug discovery programs.[1] The cycloheptyl scaffold can contribute to favorable pharmacokinetic properties, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.[2]
Physicochemical Properties
While specific experimental data for 1-(4-Bromophenyl)cycloheptane-1-carbonitrile is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1039951-26-2 | [3] |
| Molecular Formula | C₁₄H₁₆BrN | [3] |
| Molecular Weight | 278.19 g/mol | [3] |
| Appearance | Likely a white to off-white solid at room temperature. | Inferred from similar compounds like 1-(4-bromophenyl)cyclopropane-1-carbonitrile. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran; insoluble in water. | General property of similar organic compounds. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-Bromophenyl)cycloheptane-1-carbonitrile can be approached through several established methods for the α-arylation of nitriles. A highly effective and versatile method is the palladium-catalyzed α-arylation of cycloheptanecarbonitrile with a suitable arylating agent, such as 4-bromohalobenzene.
Proposed Synthetic Pathway: Palladium-Catalyzed α-Arylation
A plausible and efficient route involves the coupling of cycloheptanecarbonitrile with 1-bromo-4-iodobenzene or a similar aryl halide in the presence of a palladium catalyst and a suitable base. The choice of ligand is crucial for the success of this transformation.
Reaction Scheme:
A proposed synthetic route for 1-(4-Bromophenyl)cycloheptane-1-carbonitrile.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).
-
Addition of Reactants: Add the solvent (e.g., anhydrous toluene), followed by cycloheptanecarbonitrile and 1-bromo-4-iodobenzene.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Insights: The catalytic cycle for the palladium-catalyzed α-arylation of nitriles generally involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.
-
Deprotonation: The base deprotonates the α-carbon of the nitrile, forming a nucleophilic enolate.
-
Reductive Elimination: The aryl-palladium complex reacts with the nitrile enolate, leading to the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[4][5]
Chemical Reactivity and Potential Transformations
The chemical reactivity of 1-(4-Bromophenyl)cycloheptane-1-carbonitrile is primarily dictated by its two key functional groups: the nitrile and the bromophenyl moiety.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-bromophenyl)cycloheptane-1-carboxylic acid.[6][7] This transformation is valuable for accessing a different class of derivatives.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), would yield the primary amine, (1-(4-bromophenyl)cycloheptyl)methanamine.[8]
-
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form, after acidic workup, ketones.[9][10][11] This allows for the introduction of a new carbon-carbon bond.
Potential transformations of the nitrile group.
Reactions of the Bromophenyl Group
The bromo-substituent on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.[1]
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Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing various aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine.
-
Sonogashira Coupling: Coupling with a terminal alkyne provides access to aryl-alkyne derivatives.
-
Stille Coupling: Reaction with an organostannane reagent can also be used for carbon-carbon bond formation.
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- 1. nbinno.com [nbinno.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-bromophenyl)cycloheptane-1-carbonitrile | 1039951-26-2 | Buy Now [molport.com]
- 4. chu-lab.org [chu-lab.org]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. PubChemLite - 1-(4-bromophenyl)cycloheptane-1-carboxylic acid (C14H17BrO2) [pubchemlite.lcsb.uni.lu]
- 7. nextsds.com [nextsds.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jove.com [jove.com]
- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]

